molecular formula C26H28N2O3 B2610119 Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate CAS No. 866845-01-4

Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate

Cat. No.: B2610119
CAS No.: 866845-01-4
M. Wt: 416.521
InChI Key: QVPOIEPJIJMPNY-UHFFFAOYSA-N
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Description

Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound with a molecular formula of C26H28N2O3 and a molecular weight of 416.512 Da . This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse applications in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, quinoline derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-3-18-10-11-23-21(16-18)24(28-14-12-20(13-15-28)26(30)31-4-2)22(17-27-23)25(29)19-8-6-5-7-9-19/h5-11,16-17,20H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPOIEPJIJMPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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